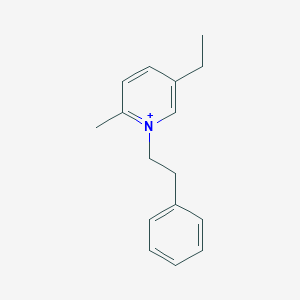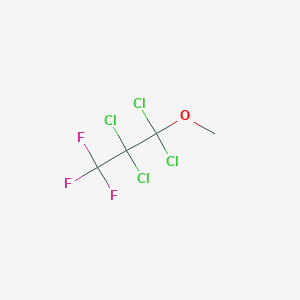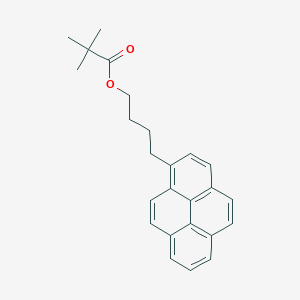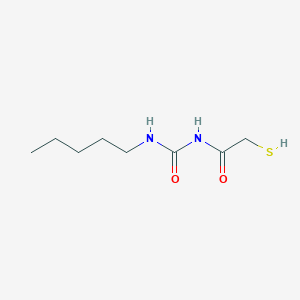![molecular formula C19H13ClO3 B14320246 (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone CAS No. 103019-30-3](/img/structure/B14320246.png)
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is an organic compound with the molecular formula C19H13ClO3 It is a complex molecule featuring a chlorophenyl group and a hydroxyphenoxy group attached to a phenylmethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-hydroxyphenoxy)benzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl[2-(2-oxophenoxy)phenyl]methanone.
Reduction: Formation of (4-chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanol.
Substitution: Formation of compounds like (4-methoxyphenyl)[2-(2-hydroxyphenoxy)phenyl]methanone.
Scientific Research Applications
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the hydroxyphenoxy group.
2-Hydroxy-4-chlorobenzophenone: Contains both hydroxy and chlorophenyl groups but in different positions.
4-Chloro-4’-hydroxybenzophenone: Similar but with the hydroxy group directly attached to the benzophenone core.
Uniqueness
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is unique due to the presence of both a hydroxyphenoxy group and a chlorophenyl group attached to a phenylmethanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
103019-30-3 |
|---|---|
Molecular Formula |
C19H13ClO3 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(2-hydroxyphenoxy)phenyl]methanone |
InChI |
InChI=1S/C19H13ClO3/c20-14-11-9-13(10-12-14)19(22)15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12,21H |
InChI Key |
HSAGVTWVJFXXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


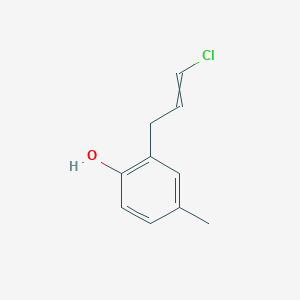
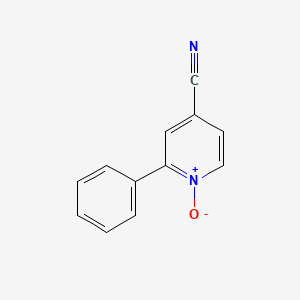
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
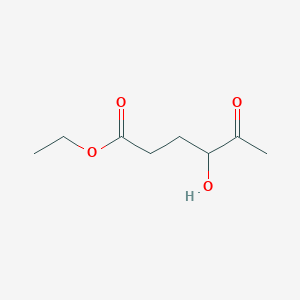
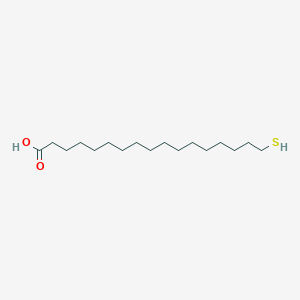
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
